1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in various scientific fields. This compound is known for its unique structure, which includes an aminobutyl group attached to a pyrrolidine ring with a carboxylic acid and a ketone group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-aminobutylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction typically requires the use of protective groups to prevent unwanted side reactions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminobutyl group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminobutyl group can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules .
Comparison with Similar Compounds
1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Aminobutyl)guanidine: Known for its role as a neurotransmitter and its therapeutic potential.
N-(4-Aminobutyl)-N-ethylisoluminol: Used in the development of functionalized nanoparticles. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
1427380-61-7 |
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Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-(4-aminobutyl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H16N2O3/c10-3-1-2-4-11-6-7(9(13)14)5-8(11)12/h7H,1-6,10H2,(H,13,14) |
InChI Key |
KKNOZTAJDRQNCH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CCCCN)C(=O)O |
Origin of Product |
United States |
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